molecular formula C24H20FN3O2 B2403612 2-amino-N-(3,4-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide CAS No. 903279-35-6

2-amino-N-(3,4-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide

Cat. No.: B2403612
CAS No.: 903279-35-6
M. Wt: 401.441
InChI Key: KYBZBYZGGGAICI-UHFFFAOYSA-N
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Description

2-amino-N-(3,4-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, making it a subject of interest for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3,4-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indolizine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyrroles and ketones.

    Introduction of the Amino Group: Amination reactions using reagents like ammonia or amines.

    Attachment of the Benzoyl Group: This step often involves acylation reactions using benzoyl chloride or similar reagents.

    Functionalization with Fluorine: Fluorination reactions using fluorinating agents like N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl group, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

    Oxidation Products: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction Products: Reduced derivatives with alcohol or amine groups.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interaction with Receptors: Modulating receptor signaling pathways.

    DNA Intercalation: Interfering with DNA replication or transcription.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-(3,4-dimethylphenyl)-3-(4-chlorobenzoyl)indolizine-1-carboxamide: Similar structure with a chlorine atom instead of fluorine.

    2-amino-N-(3,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-amino-N-(3,4-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide may confer unique properties such as increased metabolic stability or altered biological activity compared to its analogs.

Properties

IUPAC Name

2-amino-N-(3,4-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O2/c1-14-6-11-18(13-15(14)2)27-24(30)20-19-5-3-4-12-28(19)22(21(20)26)23(29)16-7-9-17(25)10-8-16/h3-13H,26H2,1-2H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBZBYZGGGAICI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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